2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione 2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Brand Name: Vulcanchem
CAS No.: 866842-94-6
VCID: VC4466881
InChI: InChI=1S/C19H16N2O3S/c1-10-4-3-5-11-8-13-18(24-16(10)11)20-17(21-19(13)25)12-6-7-15(23-2)14(22)9-12/h3-7,9,22H,8H2,1-2H3,(H,20,21,25)
SMILES: CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC(=C(C=C4)OC)O
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41

2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

CAS No.: 866842-94-6

Cat. No.: VC4466881

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.41

* For research use only. Not for human or veterinary use.

2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione - 866842-94-6

Specification

CAS No. 866842-94-6
Molecular Formula C19H16N2O3S
Molecular Weight 352.41
IUPAC Name 2-(3-hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Standard InChI InChI=1S/C19H16N2O3S/c1-10-4-3-5-11-8-13-18(24-16(10)11)20-17(21-19(13)25)12-6-7-15(23-2)14(22)9-12/h3-7,9,22H,8H2,1-2H3,(H,20,21,25)
Standard InChI Key NSTRSPIPLQVMNE-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC(=C(C=C4)OC)O

Introduction

The compound 2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a heterocyclic organic molecule belonging to the chromeno[2,3-d]pyrimidine family. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-tumor, anti-inflammatory, and antimicrobial activities. The unique structure of this compound integrates a chromene core fused with a pyrimidine ring and functional groups such as hydroxy, methoxy, and thione moieties.

Structural Features

The molecular structure of the compound includes:

  • A chromene core fused with a pyrimidine ring.

  • A hydroxy group (-OH) at the phenyl ring, enhancing hydrogen bonding potential.

  • A methoxy group (-OCH₃) contributing to electronic effects and solubility.

  • A thione group (-C=S) at the pyrimidine ring, which is critical for biological activity.

  • A methyl substitution at position 9 of the chromene ring.

This combination of functional groups provides the compound with unique physicochemical properties and reactivity.

Synthesis

The synthesis of chromeno[2,3-d]pyrimidines typically involves multi-step reactions starting from chromene derivatives. The general synthetic route includes:

  • Cyclization reactions involving aldehydes or ketones with urea or thiourea under acidic or basic conditions.

  • Functionalization steps to introduce hydroxy and methoxy groups on the aromatic ring.

  • Thionation reactions to convert carbonyl groups into thione groups using reagents like phosphorus pentasulfide (P₂S₅).

The exact synthetic pathway for this compound requires further experimental details.

Characterization Techniques

The structural elucidation of such compounds is commonly performed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining the chemical environment of hydrogen (^1H) and carbon (^13C) atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups such as -OH (broad absorption around 3200–3600 cm⁻¹) and -C=S (sharp absorption near 1200–1400 cm⁻¹).

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • X-ray Crystallography: To determine the three-dimensional arrangement of atoms.

Biological Activity

Chromeno[2,3-d]pyrimidines exhibit a broad spectrum of biological activities due to their ability to interact with biomolecular targets. The presence of hydroxy and methoxy substituents enhances antioxidant properties, while the thione group often interacts with enzymes or metal ions in biological systems.

Potential activities include:

  • Anti-tumor activity: The compound may inhibit cancer cell proliferation by interfering with DNA synthesis or enzyme activity.

  • Antioxidant properties: Hydroxy and methoxy groups act as radical scavengers.

  • Antimicrobial effects: The thione group can disrupt microbial enzyme function.

Data Table

PropertyValue/Description
Molecular FormulaC₁₆H₁₄N₂O₃S
Molecular Weight~314 g/mol
Functional GroupsHydroxy (-OH), Methoxy (-OCH₃), Thione (-C=S)
SolubilityLikely soluble in polar organic solvents
Biological ActivitiesAnti-tumor, Antioxidant, Antimicrobial

Research Implications

The compound's structure suggests potential for drug development in oncology and infectious disease therapy. Further studies are needed to explore its pharmacokinetics, toxicity profile, and mechanism of action.

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